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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzoic acid

Cat. No.: B1267309

In the field of drug development and chemical research, precise structural confirmation of novel
or synthesized compounds is paramount. This guide provides a comparative analysis for the
structural confirmation of 4-Formyl-3-hydroxybenzoic acid utilizing *H and *3C Nuclear
Magnetic Resonance (NMR) spectroscopy. While experimental NMR data for 4-Formyl-3-
hydroxybenzoic acid is not readily available in the public domain, this guide presents a
predicted spectral analysis based on established principles and compares it with the
experimental data of structurally related analogs.

Predicted and Comparative 'H NMR Data

The *H NMR spectrum provides information on the chemical environment and connectivity of
hydrogen atoms in a molecule. For 4-Formyl-3-hydroxybenzoic acid, we can predict the
chemical shifts and coupling patterns of the aromatic protons, as well as the protons of the
aldehyde, hydroxyl, and carboxylic acid functional groups. The predicted data is presented
alongside experimental data for 4-Formylbenzoic acid and 3-Hydroxybenzoic acid to provide a
robust comparative framework.

Table 1: Predicted *H NMR Data for 4-Formyl-3-hydroxybenzoic Acid and Experimental Data
for Analogous Compounds.
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. . Coupling
Proton Chemical Shift o
Compound _ Multiplicity Constant (J,
Assignment (3, ppm)
Hz)
4-Formyl-3-
hydroxybenzoic H-2 ~7.6 d ~2.0
Acid (Predicted)
H-5 ~7.9 d ~8.5
H-6 ~8.2 dd ~8.5,2.0
-CHO ~9.9 s -
-OH ~11.0 (broad) s -
-COOH ~13.0 (broad) s -
4-Formylbenzoic
Acid
_ , H-2, H-6 8.165 d 8.0
(Experimental, in
DMSO-de)[1]
H-3, H-5 8.047 d 8.0
-CHO 10.139 s -
-COOH ~13.5 (broad) s -
3-
Hydroxybenzoic
Acid H-2 7.420 m -
(Experimental, in
DMSO-ds)
H-4 7.032 m -
H-5 7.314 t 7.8
H-6 7.390 m -
-OH 9.8 (broad) s -
-COOH 12.9 (broad) s -
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Note: Predicted values are estimations based on additive chemical shift rules and comparison
with analogs. Experimental values for analogs are sourced from publicly available data. The
solvent can significantly affect the chemical shifts of labile protons (-OH, -COOH).

Predicted and Comparative **C NMR Data

The 3C NMR spectrum reveals the chemical environment of each carbon atom in a molecule.
The predicted chemical shifts for the carbons in 4-Formyl-3-hydroxybenzoic acid are
compared with the experimental data for 4-Formylbenzoic acid and 3-Hydroxybenzoic acid.

Table 2: Predicted 3C NMR Data for 4-Formyl-3-hydroxybenzoic Acid and Experimental

Data for Analogous Compounds.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1267309?utm_src=pdf-body
https://www.benchchem.com/product/b1267309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Carbon Assignment Chemical Shift (o, ppm)
4-Formyl-3-hydroxybenzoic

Acid (Piledithd) ' ol e
C-2 ~118

C-3 ~160

C-4 ~135

C-5 ~115

C-6 ~138

-CHO ~191

-COOH ~167

4-Formylbenzoic Acid

(Experimental) ol 1361
C-2,C-6 130.2

C-3,C-5 129.9

C-4 139.6

-CHO 192.9

-COOH 166.8

3-Hydroxybenzoic Acid

(Experimental, in DMSO-ds) ol 1319
C-2 118.0

C-3 157.6

C-4 120.3

C-5 129.8

C-6 121.7

-COOH 167.5
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Experimental Protocols

NMR Sample Preparation and Analysis
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample (e.qg., 4-Formyl-3-hydroxybenzoic
acid).

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds,
CDClIs, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be
one in which the analyte is soluble and which does not have signals that overlap with
analyte signals.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

e 'H NMR Spectroscopy:
o The *H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-
noise ratio.

o The chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS).

e 13C NMR Spectroscopy:
o The 13C NMR spectrum is acquired on the same spectrometer.

o Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
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o Alarger number of scans (often 1024 or more) is required due to the lower natural
abundance of the 13C isotope.

o The chemical shifts are referenced to the deuterated solvent peaks.

Workflow for Structural Confirmation

The logical process for confirming the structure of 4-Formyl-3-hydroxybenzoic acid using
NMR data is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Structural Elucidation of 4-Formyl-3-hydroxybenzoic
Acid: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267309#structural-confirmation-of-4-formyl-3-
hydroxybenzoic-acid-using-1h-nmr-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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